molecular formula C22H26N4O3 B2396836 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2034409-55-5

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2396836
CAS No.: 2034409-55-5
M. Wt: 394.475
InChI Key: XTQBUJMFGZJRJN-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline ring system fused with a piperidine ring and a dihydrobenzo dioxine moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as DIPEA (N,N-Diisopropylethylamine) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) and other purification techniques would be essential to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives .

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-4-piperidinyl)-4-oxo-3H-phthalazine-1-carboxamide
  • 2-(4-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-ol hydrochloride

Uniqueness

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific combination of the quinazoline, piperidine, and dihydrobenzo dioxine moieties. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-22(17-5-3-7-19-20(17)29-13-12-28-19)25-15-8-10-26(11-9-15)21-16-4-1-2-6-18(16)23-14-24-21/h3,5,7,14-15H,1-2,4,6,8-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQBUJMFGZJRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=C5C(=CC=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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